2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety linked to an acetamide group through a methoxyphenoxy bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is further reacted with quinoline-8-carbaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkoxides in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)propionic acid: Known for its sweetness inhibitory properties.
2-(4-methoxyphenoxy)ethanol: Used in organic synthesis as a solvent and intermediate.
2-(4-methoxyphenoxy)acetic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide stands out due to its unique combination of a quinoline moiety and a methoxyphenoxy bridge, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONWJYQGFEVNW-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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